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molecular formula C10H6F3NO3 B8421236 5-(2-Trifluoromethylphenyl)oxazolidine-2,4-dione

5-(2-Trifluoromethylphenyl)oxazolidine-2,4-dione

Cat. No. B8421236
M. Wt: 245.15 g/mol
InChI Key: DILBEGIIJTTYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04399296

Procedure details

By the procedure of Method A of Example 12, ethyl 1-hydroxy-1-(2-trifluoromethylphenyl)methanecarboximidate (10 g.) in 500 ml. of tetrahydrofuran was converted to toluene recrystallized 5-(2-trifluoromethylphenyl)oxazolidine-2,4-dione (5.3 g., 54%; m.p. 91°-93° C.; m/e 245)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]([F:17])([F:16])[F:15])[C:3](=[NH:7])[O:4]CC.[O:18]1CCC[CH2:19]1>C1(C)C=CC=CC=1>[F:17][C:14]([F:15])([F:16])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH:2]1[O:1][C:19](=[O:18])[NH:4][C:3]1=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC(C(OCC)=N)C1=C(C=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallized 5-(2-trifluoromethylphenyl)oxazolidine-2,4-dione (5.3 g., 54%; m.p. 91°-93° C.; m/e 245)

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C=CC=C1)C1C(NC(O1)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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